

developing analytical methods for 4-(2-Hydroxy-ethylamino)-nicotinonitrile quantification

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Compound of Interest

Compound Name: 4-(2-Hydroxy-ethylamino)-
nicotinonitrile

Cat. No.: B8519360

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Executive Summary

This guide details the analytical strategy for quantifying **4-(2-Hydroxy-ethylamino)-nicotinonitrile** (CAS: 105616-09-9), a critical intermediate and potential impurity in the synthesis of pyridine-based kinase inhibitors and P2Y receptor antagonists.

Due to the molecule's amphiphilic nature—containing a polar hydroxyl group, a basic pyridine nitrogen, and a hydrophobic nitrile moiety—standard C18 methods often fail to provide adequate retention or peak shape.^[1] This protocol utilizes a Quality by Design (QbD) approach to select optimal stationary phases and ionization states, providing two distinct validated workflows:

- HPLC-UV: For raw material assay and reaction monitoring (Limit of Quantitation: ~0.5 µg/mL).^[1]
- LC-MS/MS: For trace impurity analysis in Drug Substances (Limit of Quantitation: <10 ng/mL).

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step in robust method design.

- Structure: Pyridine core substituted at position 3 (nitrile) and position 4 (secondary amine with a hydroxyethyl tail).[1]
- Molecular Formula: C
H
N
O
- Molecular Weight: 163.18 g/mol
- pKa Estimation: The pyridine ring nitrogen is the most basic site. While 4-aminopyridine is highly basic (pKa ~9.1), the electron-withdrawing 3-cyano group significantly lowers the pKa of the ring nitrogen to approximately 5.0–6.0. The secondary amine nitrogen is aniline-like (conjugated) and effectively non-basic.
- UV Absorbance: Distinct maximum at 268 nm (characteristic of nicotinonitriles).[1]

The Retention Challenge

At acidic pH (pH < 3), the pyridine ring is protonated (

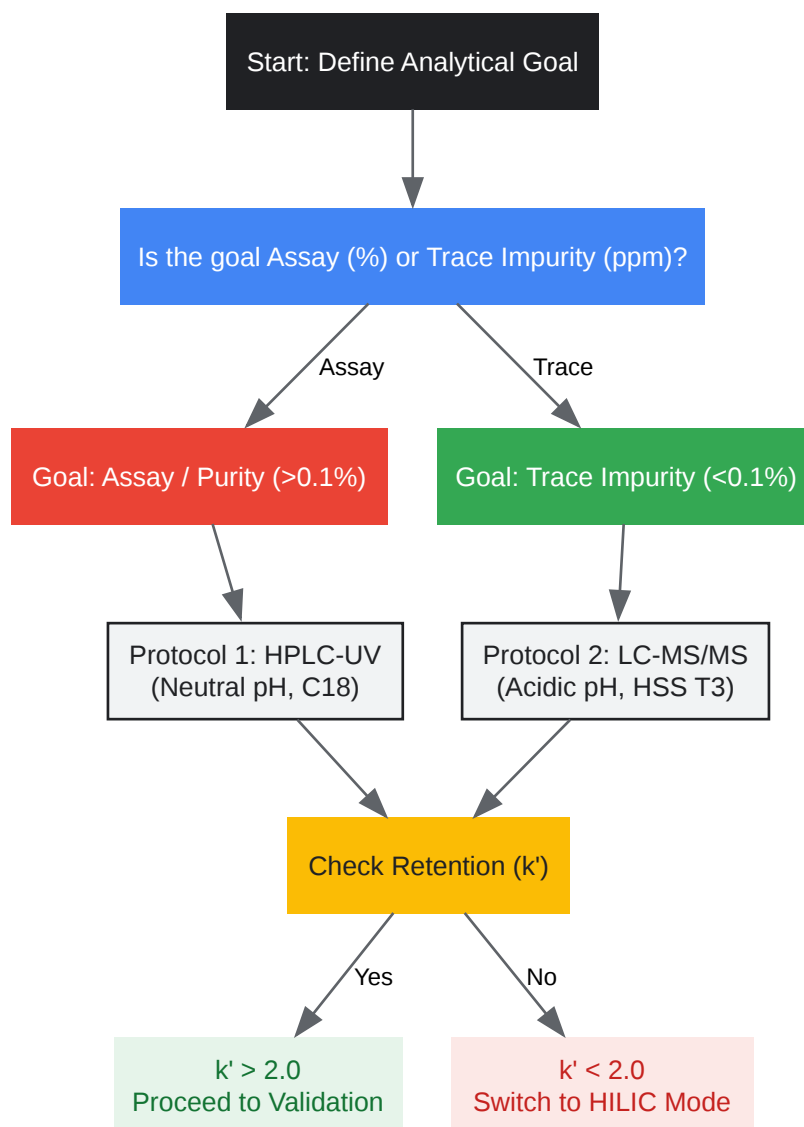
), making the molecule highly polar.[1] On a standard C18 column, this leads to elution near the void volume ($k' < 1$), causing poor resolution from salts and solvent fronts.[1]

Strategic Solution:

- Strategy A (HPLC-UV): Operate at neutral pH (pH 6.5–7.0). Above the pKa, the molecule is neutral, maximizing hydrophobic interaction with the C18 phase.[1]
- Strategy B (LC-MS): Use a High-Strength Silica (HSS) T3 column or Polar-Embedded phase.[1] These phases are designed to retain polar analytes even under acidic conditions required for positive-mode electrospray ionization (ESI+).[1]

Visual Workflow: Method Selection Logic

The following decision tree outlines the selection process for the appropriate protocol based on analytical needs.



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Caption: Decision tree for selecting the optimal chromatographic mode based on sensitivity requirements and retention behavior.

Protocol 1: HPLC-UV (Assay & Purity)

This method is optimized for robustness and is suitable for raw material testing or reaction monitoring.

Chromatographic Conditions

Parameter	Setting	Rationale
Instrument	HPLC with PDA/UV Detector	Standard QC equipment.
Column	Waters XBridge C18, 150 x 4.6 mm, 3.5 μ m	Hybrid particle technology resists high pH dissolution; excellent peak shape for bases.[1]
Mobile Phase A	10 mM Ammonium Bicarbonate (pH 7.[1]5)	Maintains analyte in neutral state for max retention.[1]
Mobile Phase B	Acetonitrile (100%)	Strong organic modifier.[1]
Flow Rate	1.0 mL/min	Standard backpressure profile.
Column Temp	30°C	Improves mass transfer and reproducibility.
Detection	UV @ 268 nm	Lambda max for nicotinonitrile core.
Injection Vol	10 μ L	Standard load.

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
10.0	40	60
12.0	5	95
15.0	5	95
15.1	95	5
20.0	95	5

Sample Preparation

- Stock Solution: Dissolve 10 mg of standard in 10 mL Methanol (1.0 mg/mL).
- Diluent: Water:Acetonitrile (90:10).[1]
- Working Standard: Dilute Stock to 50 µg/mL using Diluent.

Protocol 2: LC-MS/MS (Trace Impurity Analysis)[1]

This method is required when quantifying the molecule as a Genotoxic Impurity (GTI) or low-level process impurity in a Drug Substance.

Chromatographic Conditions

Parameter	Setting	Rationale
Instrument	UPLC-MS/MS (Triple Quadrupole)	High sensitivity and selectivity.
Column	Waters ACQUITY UPLC HSS T3, 100 x 2.1 mm, 1.8 µm	"High Strength Silica" C18 is designed to retain polar molecules in 100% aqueous mobile phase.[1]
Mobile Phase A	0.1% Formic Acid in Water	Protonates the pyridine ring for ESI+ efficiency.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	MS-grade organic solvent.
Flow Rate	0.4 mL/min	Optimal for ESI source.
Ionization	ESI Positive Mode (ESI+)	Protonated species

MS/MS Transitions (MRM)

- Precursor Ion (Q1): 164.1 m/z () [1]

- Quantifier Ion (Q3): 146.1 m/z (Loss of H O from hydroxyethyl tail)[1]
- Qualifier Ion (Q3): 120.1 m/z (Loss of hydroxyethyl chain, cleavage at amine)[1]

Gradient Program

Time (min)	% A	% B	Curve
0.0	98	2	Initial
1.0	98	2	Hold (load polar analyte)
6.0	50	50	Linear
7.0	5	95	Wash
9.0	98	2	Re-equilibrate

Validation Parameters (ICH Q2)

The following performance characteristics should be verified during method validation.

Parameter	HPLC-UV Acceptance Criteria	LC-MS/MS Acceptance Criteria
Specificity	No interference at retention time from blank or matrix.	Presence of Quantifier and Qualifier ions at correct ratio.
Linearity (R ²)	> 0.999 (Range: 1 – 100 µg/mL)	> 0.99 (Range: 1 – 1000 ng/mL)
Accuracy (Recovery)	98.0% – 102.0%	80.0% – 120.0% (at trace levels)
Precision (RSD)	< 2.0% (n=6)	< 10.0% (n=6)
LOD / LOQ	~0.1 µg/mL / ~0.5 µg/mL	~1 ng/mL / ~5 ng/mL

Troubleshooting Guide

- Issue: Peak Tailing.
 - Cause: Interaction between the basic pyridine nitrogen and residual silanols on the silica support.
 - Fix: Ensure the use of "End-capped" or "Base Deactivated" columns (e.g., XBridge, T3).^[1] Increase buffer concentration to 20mM if using HPLC-UV.
- Issue: Low Retention (Elution in void).
 - Cause: Analyte is fully ionized and too polar.
 - Fix (UV): Increase pH to 7.5 to neutralize the molecule.
 - Fix (MS): Use the HSS T3 column with a 100% aqueous hold at the start of the gradient.
- Issue: Carryover.
 - Cause: Adsorption of the amino group to injector parts.
 - Fix: Use a needle wash of Acetonitrile:Water:Formic Acid (50:50:1).^[1]

References

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